2-Benzofurancarboxaldehyde, 6,7-dimethyl-
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Overview
Description
2-Benzofurancarboxaldehyde, 6,7-dimethyl- is an organic compound with the molecular formula C11H10O2. It is a derivative of benzofuran, characterized by the presence of two methyl groups at the 6th and 7th positions and an aldehyde group at the 2nd position. This compound is known for its pale-yellow to yellow-brown solid form .
Preparation Methods
The synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- typically involves the reaction of 6,7-dimethylbenzofuran with a formylating agent. One common method is the Vilsmeier-Haack reaction, where the benzofuran derivative reacts with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 2nd position . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Benzofurancarboxaldehyde, 6,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-Benzofurancarboxaldehyde, 6,7-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the context of its use, and further research is needed to elucidate these mechanisms in detail .
Comparison with Similar Compounds
2-Benzofurancarboxaldehyde, 6,7-dimethyl- can be compared with other benzofuran derivatives, such as:
2-Benzofurancarboxaldehyde: Lacks the methyl groups at the 6th and 7th positions, which may affect its reactivity and biological activity.
6,7-Dimethylbenzofuran: Lacks the aldehyde group, which is crucial for certain chemical reactions and applications.
2-Formylbenzofuran: Similar structure but without the methyl groups, leading to different chemical and biological properties.
This compound’s unique structure, with both methyl groups and an aldehyde group, makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
6,7-dimethyl-1-benzofuran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-9-5-10(6-12)13-11(9)8(7)2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEOPAGLOUTHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(O2)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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